molecular formula C16H19N3O2S B254272 N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide

Número de catálogo B254272
Peso molecular: 317.4 g/mol
Clave InChI: UQFMMPBHROTQGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 targets the Bruton's tyrosine kinase (BTK) pathway, which is a critical signaling pathway involved in the development and progression of cancer.

Mecanismo De Acción

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide works by inhibiting the BTK pathway, which is a critical signaling pathway involved in the development and progression of cancer. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B cells. By inhibiting BTK, N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has been shown to modulate the immune response, which may contribute to its anti-tumor activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models. In addition, N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has a favorable pharmacokinetic profile, which may make it suitable for clinical development. However, one limitation of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide is that it may have off-target effects, which could lead to unwanted side effects.

Direcciones Futuras

There are several potential future directions for the development of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide. One area of interest is the exploration of combination therapies, as N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has been shown to enhance the activity of other anti-cancer agents. In addition, further studies are needed to better understand the mechanism of action of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide and its potential off-target effects. Finally, clinical studies are needed to determine the safety and efficacy of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide in human patients.

Métodos De Síntesis

The synthesis of N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide involves a multi-step process that begins with the condensation of 4-tert-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-oxo-1,6-dihydro-2-pyrimidinethiol to form the desired product.

Aplicaciones Científicas De Investigación

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

Propiedades

Nombre del producto

N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide

Fórmula molecular

C16H19N3O2S

Peso molecular

317.4 g/mol

Nombre IUPAC

N-(4-tert-butylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H19N3O2S/c1-16(2,3)11-4-6-12(7-5-11)18-14(21)10-22-15-17-9-8-13(20)19-15/h4-9H,10H2,1-3H3,(H,18,21)(H,17,19,20)

Clave InChI

UQFMMPBHROTQGJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2

SMILES canónico

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.